

The In Vivo Pharmacodynamics of Relamorelin TFA: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacodynamics of **Relamorelin TFA**, a ghrelin receptor agonist. The information is compiled from peer-reviewed literature and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

Core Mechanism of Action: Ghrelin Receptor Agonism

Relamorelin is a synthetic pentapeptide analogue of ghrelin.[1] Its primary mechanism of action is the potent and selective agonism of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1] Relamorelin exhibits a higher affinity for the GHSR-1a subtype compared to endogenous ghrelin, along with enhanced plasma stability and a longer half-life.[2][3]

Activation of the GHSR by Relamorelin initiates a cascade of intracellular signaling events, primarily through G-protein coupling. The binding of Relamorelin to GHSR-1a can activate multiple G-protein subtypes, including G α q/11, G α i/o, and G α 12/13, leading to diverse downstream effects.[4][5] The prokinetic effects of Relamorelin on the gastrointestinal tract are largely attributed to the activation of the G α q/11 pathway, which stimulates phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.[5] This calcium



signaling cascade is crucial for smooth muscle contraction and the enhancement of gastrointestinal motility.

Signaling Pathway of Relamorelin at the Ghrelin Receptor

Caption: Simplified signaling pathway of Relamorelin at the ghrelin receptor (GHSR-1a).

In Vivo Pharmacodynamic Effects in Clinical Trials

Relamorelin has been investigated in several clinical trials, primarily for the treatment of diabetic gastroparesis and chronic idiopathic constipation. The following tables summarize the key quantitative findings from a notable Phase 2b study in patients with diabetic gastroparesis.

Table 1: Efficacy of Relamorelin on Gastric Emptying and Vomiting Frequency in Diabetic Gastroparesis (Phase 2b Study)

| Parameter | Placebo (n=104) | Relamorelin 10 µg BID (n=98) | Relamorelin 30 µg BID (n=109) | Relamorelin 100 μg BID (n=82) |
|---|--------------------|---------------------------------|----------------------------------|-------------------------------------|
| Change in Gastric Emptying T½ (minutes) from Baseline | - | ↓ by 12% | ↓ by 12% | ↓ by 12% (p=0.051) |
| Reduction in Vomiting Frequency from Baseline | ~70% | ~75% (NS) | ~75% (NS) | ~75% (NS) |

^{*}p < 0.05 compared to placebo. NS = Not Significant compared to placebo. BID = twice daily. Data from Camilleri M, et al. Gastroenterology. 2017.[6]

Table 2: Effect of Relamorelin on Core Symptoms of Diabetic Gastroparesis (Phase 2b Study)



| Symptom Score (0-10 scale) | Placebo | Relamorelin (10, 30, and 100 μg BID) |
|---|---------|---|
| Change in Composite DG Symptom Severity Score from Baseline | - | Significant reduction |
| Change in Nausea Score from Baseline | - | Significant reduction |
| Change in Abdominal Pain Score from Baseline | - | Significant reduction |
| Change in Postprandial Fullness Score from Baseline | - | Significant reduction |
| Change in Bloating Score from Baseline | - | Significant reduction* |

*p < 0.05 for all three Relamorelin dose groups compared to placebo based on longitudinal analysis over 12 weeks. Data from Camilleri M, et al. Gastroenterology. 2017.[6]

Experimental Protocols Phase 2b Clinical Trial in Diabetic Gastroparesis (NCT02357420)

Objective: To evaluate the efficacy and safety of different doses of Relamorelin compared to placebo in patients with moderate to severe diabetic gastroparesis.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

- Inclusion Criteria:
 - Adults with type 1 or type 2 diabetes mellitus.



- Moderate to severe symptoms of gastroparesis, including recent vomiting.
- o Delayed gastric emptying confirmed by a 13 C-Spirulina Gastric Emptying Breath Test (GEBT), with a T½ value of ≥ 79 minutes.
- Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) score of ≥ 2.6.
- Exclusion Criteria:
 - Upper gastrointestinal obstruction.
 - Prior gastric surgery.
 - HbA1c > 11.0%.
 - Use of medications that could affect gastrointestinal motility (e.g., opioids, metoclopramide) within a specified period before and during the study.

Treatment Regimen:

- A 2-week single-blind placebo run-in period.
- Randomization to one of four treatment arms for 12 weeks:
 - Placebo, administered subcutaneously twice daily.
 - Relamorelin 10 μg, administered subcutaneously twice daily.
 - Relamorelin 30 μg, administered subcutaneously twice daily.
 - Relamorelin 100 μg, administered subcutaneously twice daily.

Efficacy Assessments:

- Primary Endpoint: Change from baseline in the frequency of vomiting.
- Secondary Endpoints:



- Change from baseline in the composite score of four key gastroparesis symptoms
 (nausea, abdominal pain, postprandial fullness, and bloating) recorded in a daily e-diary.
- Change from baseline in gastric emptying half-time (T½) as measured by the ¹³C-Spirulina
 GEBT.

¹³C-Spirulina Gastric Emptying Breath Test (GEBT) Protocol

The ¹³C-Spirulina GEBT is a non-invasive method to measure the rate of solid gastric emptying.

- Patient Preparation: Patients are required to fast for at least 8 hours prior to the test.
- Baseline Breath Sample: Before consuming the test meal, a baseline breath sample is collected into a breath collection bag.
- Test Meal: The patient consumes a standardized meal consisting of a scrambled egg mix containing a precise amount of ¹³C-Spirulina, saltine crackers, and water.
- Post-Meal Breath Samples: Breath samples are collected at specified time points after the meal, typically over a 4-hour period (e.g., at 45, 90, 120, 150, 180, and 240 minutes).
- Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using gas isotope ratio mass spectrometry. The rate of ¹³CO₂ excretion is calculated and used to determine the gastric emptying half-time (T½).

Experimental Workflow for the Phase 2b Clinical Trial

Caption: Workflow of the Phase 2b clinical trial for Relamorelin in diabetic gastroparesis.

Safety and Tolerability

In the Phase 2b trial, Relamorelin was generally well-tolerated. A dose-related increase in blood glucose levels and HbA1c was observed in some patients receiving Relamorelin, which in some cases required adjustments to their diabetes medications.[6]

Conclusion



Relamorelin TFA demonstrates significant prokinetic effects in vivo, primarily through its potent agonism of the ghrelin receptor. Clinical trials in patients with diabetic gastroparesis have shown that Relamorelin can accelerate gastric emptying and improve key symptoms such as nausea, abdominal pain, postprandial fullness, and bloating. Further investigation in Phase 3 trials is ongoing to fully establish its efficacy and safety profile for the management of gastrointestinal motility disorders.

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